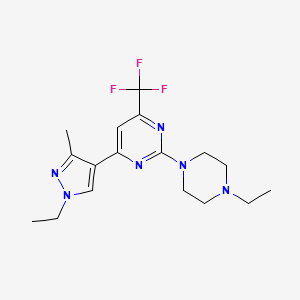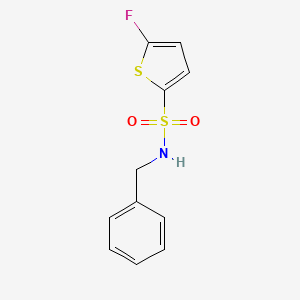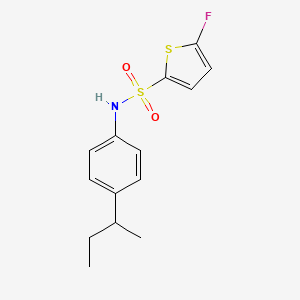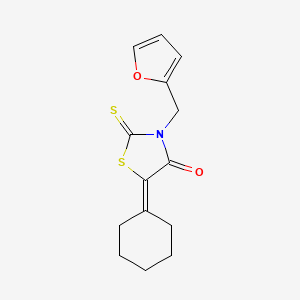
4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(4-ethylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-(4-ETHYLPIPERAZINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-(4-ETHYLPIPERAZINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the piperazine and pyrimidine rings. Common reagents used in these reactions include ethylating agents, trifluoromethylating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, temperature, pressure, and purification methods would be optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or piperazine rings.
Reduction: Reduction reactions could be used to modify the functional groups attached to the rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its ability to interact with biological targets could make it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Medicine
In medicine, the compound could be explored for its therapeutic properties. Its interactions with enzymes, receptors, or other proteins could lead to the development of new drugs for conditions such as cancer, inflammation, or neurological disorders.
Industry
In the industrial sector, the compound might be used in the development of new materials with specific properties, such as improved stability, reactivity, or functionality.
Mechanism of Action
The mechanism of action of 4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-(4-ETHYLPIPERAZINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The trifluoromethyl group, in particular, is known to enhance the compound’s ability to interact with biological targets, potentially increasing its potency and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-(4-METHYLPIPERAZINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE
- 4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-(4-ETHYLPIPERAZINO)-6-(METHYL)PYRIMIDINE
Uniqueness
The uniqueness of 4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-(4-ETHYLPIPERAZINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE lies in its specific combination of functional groups and ring structures. The presence of the trifluoromethyl group, in particular, can significantly alter the compound’s chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C17H23F3N6 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-(1-ethyl-3-methylpyrazol-4-yl)-2-(4-ethylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C17H23F3N6/c1-4-24-6-8-25(9-7-24)16-21-14(10-15(22-16)17(18,19)20)13-11-26(5-2)23-12(13)3/h10-11H,4-9H2,1-3H3 |
InChI Key |
MCKBWJZGGDXUHT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=CC(=N2)C(F)(F)F)C3=CN(N=C3C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11,13-dimethyl-4-[5-[(4-nitrophenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10917801.png)
![11,13-dimethyl-4-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10917818.png)
![1-butyl-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10917821.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10917822.png)



![3-cyclopropyl-N-(cyclopropylmethyl)-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917850.png)
![3-Bromo-5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10917858.png)
![9-Ethoxyisochromeno[4,3-b]chromene-5,7-dione](/img/structure/B10917863.png)

![methyl 3-cyclopropyl-1,6-bis(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10917878.png)
![Methyl 7-cyclopropyl-1-(2,3-dimethylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10917881.png)
![5-(3-nitrophenyl)-N-{1-[4-(propan-2-yl)phenyl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10917887.png)
